Product packaging for 2-Cyclopentene-1-acetaldehyde(Cat. No.:CAS No. 19656-91-8)

2-Cyclopentene-1-acetaldehyde

Cat. No.: B6597781
CAS No.: 19656-91-8
M. Wt: 110.15 g/mol
InChI Key: WCCRGRJKEZZBLL-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Cyclopentene-Acetaldehyde Frameworks

The exploration of molecules containing the cyclopentene (B43876) ring dates back to early investigations of natural products. While direct studies on the unsubstituted 2-cyclopentene-1-acetaldehyde are less documented in early literature, research into its substituted derivatives and related structures laid the groundwork for understanding this chemical class.

A prominent example is α-campholenaldehyde, or 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde, a naturally occurring terpenoid found in the essential oils of various plants, including eucalyptus species. smolecule.comthegoodscentscompany.comnih.gov Its initial isolation and structural elucidation in the mid-20th century provided chemists with an early model of the cyclopentene-acetaldehyde framework. smolecule.com The first reported synthesis of this derivative in 1961 marked a significant step in the ability to construct these molecules in the laboratory. smolecule.com

Simultaneously, extensive research was being conducted on 2-cyclopenten-1-ones, which share the core five-membered ring and α,β-unsaturation. isca.me These compounds, found in natural products like jasmone (B1672801) and prostaglandins, were recognized as key intermediates in organic synthesis. isca.me The development of classical synthetic reactions to build the cyclopentenone core, such as the Nazarov cyclization and intramolecular aldol (B89426) condensations, provided a robust toolbox that would later be adapted and expanded for the synthesis of related aldehyde frameworks. These early investigations into the reactivity and synthesis of both natural and synthetic cyclopentene derivatives established their importance and paved the way for future research.

Strategic Importance in Chemical Synthesis and Reaction Development

The strategic value of this compound and its derivatives lies in the dual reactivity of its functional groups. The aldehyde group is a versatile handle for a wide array of chemical transformations, while the cyclopentene ring provides a rigid scaffold and an alkene for further functionalization. This combination makes it a powerful building block for constructing more complex molecular architectures. smolecule.comontosight.ai

The aldehyde moiety readily participates in fundamental carbon-carbon bond-forming reactions, including:

Nucleophilic Additions: Reaction with organometallic reagents (e.g., Grignard or organolithium compounds) to form secondary alcohols.

Wittig Reaction: Conversion of the aldehyde to an alkene. smolecule.com

Aldol Condensations: Reaction with enolates to form β-hydroxy aldehydes or, after dehydration, α,β-unsaturated aldehydes, extending the carbon chain. smolecule.comisca.me

The cyclopentene ring, particularly the alkene component, is also a site for strategic modifications:

Diels-Alder Reaction: The alkene can act as a dienophile, enabling the construction of bicyclic systems. ontosight.ai

Conjugate (Michael) Addition: In the related cyclopentenone systems, nucleophiles can add to the β-carbon, a reaction crucial for installing substituents.

Oxidation and Reduction: The double bond can be hydrogenated to form the saturated cyclopentane (B165970) ring or oxidized to form epoxides or diols.

The synthesis of the cyclopentene framework itself has been a major focus of methods development, with several established strategies.

Synthetic Method Description Catalyst/Reagents Reference(s)
Aldol Condensation An intramolecular reaction of a diketone or keto-aldehyde to form the five-membered ring, often followed by dehydration.Acid or base catalysis (e.g., NaOH) isca.me
Ring-Closing Metathesis (RCM) A powerful method that forms the cyclic alkene from a linear diene precursor.Grubbs' or Schrock's catalysts (Ruthenium- or Molybdenum-based) smolecule.com
Nazarov Cyclization An acid-catalyzed 4π-electrocyclic reaction of a divinyl ketone to produce a cyclopentenone.Lewis or Brønsted acids
Oxidation of Alcohols The target aldehyde can be formed by the controlled oxidation of the corresponding primary alcohol, 2-(2-cyclopenten-1-yl)ethanol.Oxidizing agents like chromic acid or PCC smolecule.com

These varied and reliable reactions underscore the central role of the cyclopentene-acetaldehyde framework as a versatile intermediate in synthetic organic chemistry.

Current Research Landscape and Emerging Trends in Cyclopentene Chemistry

Modern research continues to build upon the foundational importance of the cyclopentene ring, with a strong emphasis on developing more efficient, selective, and sustainable synthetic methods. A key trend is the shift from stoichiometric reagents to catalytic processes, particularly those that can control stereochemistry.

Asymmetric Catalysis is at the forefront of current investigations. The development of enantioselective methods to synthesize cyclopentene derivatives is of paramount importance, as the biological activity of complex molecules is often dependent on their specific 3D structure. ontosight.ai Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of substituted cyclopentenes from α,β-unsaturated aldehydes. organic-chemistry.org These catalysts can generate chiral enol intermediates that react with high enantioselectivity. organic-chemistry.org

Transition Metal Catalysis also plays a pivotal role in emerging trends. Catalysts based on ruthenium, palladium, and other metals are used to achieve novel transformations. organic-chemistry.org For example, ruthenium-catalyzed decarbonylative cyclization of terminal alkynals provides an efficient route to cycloalkenes. organic-chemistry.org Palladium-catalyzed cycloisomerization of 1,6-dienes is another modern technique to access 1,2-disubstituted cyclopentenes. organic-chemistry.org These catalytic cycles often operate under mild conditions and exhibit high functional group tolerance, representing a significant advance over classical methods.

Furthermore, there is a growing focus on step and atom economy , where new synthetic routes are designed to minimize the number of synthetic operations and reduce waste. Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are highly sought after. The ultimate goal of this research is to enable the rapid and efficient synthesis of complex natural products and new pharmaceutical agents built upon the versatile cyclopentene scaffold.

Physicochemical Properties

Detailed experimental data for the unsubstituted this compound is not widely available. The following table presents data for the closely related and well-studied derivative, 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde , which serves as a representative example for this class of compounds.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O nih.gov
Molecular Weight 152.23 g/mol nih.gov
Appearance Colorless to pale yellow liquid thegoodscentscompany.com
Boiling Point 117 °C smolecule.com
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. smolecule.com
IUPAC Name 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B6597781 2-Cyclopentene-1-acetaldehyde CAS No. 19656-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopent-2-en-1-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1,3,6-7H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCRGRJKEZZBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298077
Record name cyclopent-2-en-1-ylacetaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19656-91-8
Record name NSC120473
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclopent-2-en-1-ylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Cyclopentene 1 Acetaldehyde and Its Functionalized Derivatives

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereocontrol is paramount in the synthesis of biologically active molecules. For 2-cyclopentene-1-acetaldehyde derivatives, this involves the precise arrangement of substituents on the cyclopentene (B43876) ring and at the chiral center of the acetaldehyde (B116499) side chain.

Chiral Catalyst Applications in Asymmetric Construction

The use of chiral catalysts is a powerful approach for the enantioselective synthesis of functionalized cyclopentenes. rsc.orgnih.gov These catalysts can create chiral molecules with high enantiomeric excess (e.e.), ensuring the production of a single desired enantiomer.

N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts in the synthesis of functionalized cyclopentenes. rsc.orgrsc.orgnih.gov For instance, an organocascade reaction of modified enals with malonic ester derivatives, catalyzed by a chiral NHC, can produce cyclopentenes in good yields and with excellent enantioselectivity. rsc.orgnih.gov This reaction proceeds through a Michael–intramolecular aldol-β-lactonization–decarboxylation sequence. rsc.orgrsc.orgnih.gov

Chiral phosphines have also been utilized as powerful catalysts in asymmetric annulations to form cyclopentene derivatives. nih.gov The [3+2] annulation of allenoates with electron-deficient alkenes, catalyzed by chiral phosphines, is a well-studied method for creating chiral five-membered carbocycles. nih.gov Different generations of phosphine (B1218219) catalysts have been developed to improve yields and enantioselectivities. nih.gov

Palladium-catalyzed asymmetric allylic alkylation is another established strategy. rsc.orgoup.com This method has been successfully applied to the desymmetrization of meso-disubstituted cyclopentene derivatives, providing a route to highly functionalized chiral cyclopentanes. rsc.org The choice of the chiral ligand is crucial for achieving high enantioselectivity in these transformations. oup.com

A rhodium-catalyzed domino sequence involving vinyldiazoacetates and chiral allyl alcohols can generate cyclopentanes with four stereogenic centers with high stereoselectivity. nih.gov This complex cascade involves several steps, including oxonium ylide formation, sigmatropic rearrangement, and an intramolecular carbonyl ene reaction, with chirality transfer controlled at each stage. nih.gov

Table 1: Examples of Chiral Catalysts in Cyclopentene Synthesis

Catalyst TypeReaction TypeSubstratesKey Features
N-Heterocyclic Carbene (NHC)Organocascade rsc.orgnih.govModified enals, malonic ester derivativesGood yields, excellent enantioselectivities rsc.orgnih.gov
Chiral Phosphine[3+2] Annulation nih.govAllenoates, electron-deficient alkenesForms chiral cyclopentenes nih.gov
Palladium ComplexAsymmetric Allylic Alkylation rsc.orgMeso-disubstituted cyclopentenesDesymmetrization to chiral products rsc.org
Rhodium CarbeneDomino Sequence nih.govVinyldiazoacetates, chiral allyl alcoholsForms four stereocenters with high control nih.gov

Substrate-Controlled Diastereoselective Approaches

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by the existing chirality within the starting material. researchgate.netmdpi.com This approach is particularly useful when a chiral starting material is readily available.

One example is the synthesis of epi-jasmonic acid and tuberonic acid from a key aldehyde intermediate, all cis-2-(2-hydroxy-5-vinylcyclopentyl)acetaldehyde. nih.govrsc.org The synthesis starts from the (1R)-acetate of 4-cyclopentene-1,3-diol, and the stereochemistry is controlled through a series of reactions including an SN2-type allylic substitution and a Mitsunobu inversion. nih.govrsc.org

Another strategy involves the diastereoselective spiroannulation of unsaturated isoxazolones and enamino ester derivatives under ball-milling conditions. rsc.org This mechanochemical method allows for the controlled synthesis of both syn- and anti-cyclopentene-spiroisoxazolone isomers with excellent diastereoselectivity. rsc.org The reaction conditions, including the use of specific reagents, can be tuned to favor the formation of one diastereomer over the other. rsc.org

Furthermore, diversity-oriented synthesis of polycyclic frameworks can be achieved through substrate-controlled [4+2] and [3+2] annulations of ninhydrin-derived Morita-Baylis-Hillman (MBH) adducts with 3,4-dihydroisoquinolines. mdpi.com By modifying the protecting group on the MBH adduct, the reaction can be switched between the two annulation pathways, leading to structurally diverse spirocyclic compounds with excellent diastereoselectivity. researchgate.netmdpi.com

Ring-Forming Reactions for the Cyclopentene Core

The construction of the five-membered cyclopentene ring is a fundamental step in the synthesis of this compound and its derivatives. Various ring-forming reactions have been developed for this purpose.

Intramolecular Cyclizations and Annulations

Intramolecular reactions are efficient methods for forming cyclic structures. semanticscholar.orgresearchgate.net For instance, Lewis acid-mediated intramolecular cyclization of 4-aryl-5-allyl-1,2,3-triazoles can lead to substituted cyclopentene derivatives. researchgate.net This reaction proceeds through the formation of a vinyl cation intermediate, followed by cyclization and halide capture. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also widely used. researchgate.net A highly efficient domino Michael/cyclization reaction has been developed for the synthesis of cyclopentanols and cyclopentenes with multiple stereogenic centers in a one-pot reaction with high diastereoselectivity. researchgate.net

Olefin Metathesis Approaches to Cyclopentenes

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgmdpi.comlibretexts.org Ring-closing metathesis (RCM) is particularly useful for synthesizing cyclic compounds, including cyclopentenes. fiveable.meacs.orgnih.gov In RCM, a diene precursor is treated with a metal carbene catalyst, typically based on ruthenium or molybdenum, to form a cyclic alkene. wikipedia.orglibretexts.org The efficiency of these catalysts has been improved by modifying the ligands, such as using cyclic (alkyl)(amino)carbenes (CAACs). nih.gov

Carbonyl-olefin metathesis is another emerging strategy that allows for the synthesis of cycloalkenes through the reaction of an olefinic ketone with a metal alkylidene intermediate. mdpi.com

Table 2: Comparison of Olefin Metathesis Approaches

Metathesis TypeCatalystStarting MaterialProduct
Ring-Closing Metathesis (RCM) fiveable.menih.govRuthenium or Molybdenum CarbeneDieneCyclopentene
Carbonyl-Olefin Metathesis mdpi.comMetal AlkylideneOlefinic KetoneCycloalkene

Aldol (B89426) Condensation Variants for Cyclopentene-1-one Derivatives

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated ketones, including cyclopentenone derivatives. isca.memdpi.comchemtube3d.comiitk.ac.in These cyclopentenones can then serve as precursors for this compound.

A simple and efficient method for the synthesis of 2-cyclopentene-1-one derivatives involves the aldol condensation of a benzil (B1666583) with a ketone containing an α-hydrogen in the presence of a base like sodium hydroxide. isca.me The reaction can proceed smoothly at room temperature to give moderate to good yields of the corresponding cyclopentenone derivatives. isca.me The intramolecular aldol condensation of cyclopentanone (B42830) itself, catalyzed by acid or base, is also a well-established method to produce 2-cyclopentylidene-cyclopentanone. mdpi.comchemtube3d.comacs.org The reaction mechanism involves the formation of an enol or enolate which then attacks another molecule of the ketone. chemtube3d.com

Functional Group Interconversions Leading to the Acetaldehyde Moiety

A crucial step in the synthesis of this compound is the introduction of the acetaldehyde functional group. This is often achieved through the manipulation of other functional groups on the cyclopentene ring.

Selective Oxidation Reactions

Selective oxidation of a primary alcohol is a direct and common method for the synthesis of aldehydes. In the context of this compound derivatives, this involves the oxidation of the corresponding alcohol, such as 2,2,3-trimethyl-3-cyclopentene-1-ethanol.

Classical methods have employed strong oxidizing agents like chromic acid (H₂CrO₄) and potassium permanganate (B83412) (KMnO₄). smolecule.com The oxidation of 2,2,3-trimethyl-3-cyclopenten-1-ol with chromic acid, for instance, proceeds by forming a chromate (B82759) ester intermediate, which then undergoes elimination to yield the aldehyde. smolecule.com Careful temperature control is critical to prevent over-oxidation to the corresponding carboxylic acid. smolecule.com

Oxidizing AgentReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)Selectivity (%)
Chromic Acid (H₂CrO₄)20-602-675-8585-92
Potassium Permanganate (KMnO₄) - Cold Conditions0-251-470-8080-90
This table presents data on classical oxidation-based synthesis methods. smolecule.com

More contemporary and selective methods are continuously being developed. For example, the use of WO₃/SiO₂ catalysts with hydrogen peroxide (H₂O₂) as the oxidant has shown high yields for the oxidation of cyclopentene to glutaraldehyde. jlu.edu.cnresearchgate.net This heterogeneous catalytic system is advantageous as the catalyst can be easily separated from the reaction mixture and reused. researchgate.net Another approach involves the use of heteropolyphosphatotungstate ionic liquids, which have demonstrated high conversion of cyclopentene and good yields of glutaraldehyde. jlu.edu.cn

A serendipitous one-step transformation of 5′-deoxy-5′-heteroarylsulfonylnucleosides has also been reported to produce cyclopentene derivatives. semanticscholar.orgacs.org This domino reaction is initiated by deprotonation and elimination, ultimately forming a cyclopentene ring with a formyl group precursor. semanticscholar.orgacs.org

Reduction and Subsequent Oxidation Sequences

An alternative strategy to introduce the acetaldehyde moiety involves a two-step process of reduction followed by oxidation. This is particularly useful when the starting material contains a carboxylic acid or an ester functional group. The initial step is the reduction of the carboxylic acid or ester to the corresponding primary alcohol.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards esters. smolecule.com Once the primary alcohol is obtained, it can then be selectively oxidized to the desired acetaldehyde using the methods described in the previous section. This sequence allows for the conversion of a more oxidized functional group into the aldehyde. For example, 2-cyclopentylacetaldehyde (B41589) can be reduced to 2-cyclopentylethanol. This process is a key step in many organic syntheses where a less reactive carboxylic acid derivative needs to be converted to a more reactive aldehyde.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. jocpr.com This involves considering factors like atom economy, the use of safer solvents, and the development of catalytic processes. um-palembang.ac.id

Atom Economy and Efficiency Considerations

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org Reactions with high atom economy are desirable as they generate less waste. wikipedia.org

Addition reactions, such as the Diels-Alder reaction, are excellent examples of atom-economical processes as they can have a 100% atom economy. wikipedia.org In the context of synthesizing cyclopentene derivatives, cycloaddition reactions represent a highly efficient approach. For instance, the [3+2] annulation of terminal alkynes with certain unsaturated aldehydes can produce cyclopentenes. organic-chemistry.org

In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. When evaluating different synthetic routes to this compound and its analogues, prioritizing pathways with higher atom economy is a key aspect of green chemistry. For example, a catalytic approach that allows for the development of new reactions requiring fewer starting materials and producing fewer waste products is crucial for improving atom economy. langholmandcanonbieschools.dumgal.sch.uk

Solvent-Free and Catalytic Systems

The use of solvents contributes significantly to the environmental impact of chemical processes. Therefore, developing solvent-free reaction conditions is a major goal in green chemistry. um-palembang.ac.id In some cases, reactions for the synthesis of cyclopentene derivatives have been successfully carried out under solvent-free conditions using organic acids, which reduces the use of hazardous substances. nih.gov

Catalytic systems are another cornerstone of green chemistry, as they can replace stoichiometric reagents, often leading to milder reaction conditions, higher selectivity, and reduced waste. um-palembang.ac.id Both homogeneous and heterogeneous catalysts are employed in the synthesis of cyclopentene derivatives. For example, the isomerization of α-pinene oxide to 2,2,3-trimethyl-cyclopentene-1-acetaldehyde can be catalyzed by binary oxide catalysts like Al₂O₃-Eu₂O₃. oup.com The aldol condensation of acetaldehyde to form crotonaldehyde, a related α,β-unsaturated aldehyde, can be catalyzed by supported molybdenum oxides. osti.gov Furthermore, titanium dioxide (TiO₂) has been used as a catalyst for the aldol condensation of mixtures of acetaldehyde and other ketones. rsc.org

The development of reusable heterogeneous catalysts is particularly attractive from an industrial perspective as it simplifies product purification and reduces waste. researchgate.net The design of such catalytic systems for the synthesis of this compound and its analogues is an active area of research.

Computational and Theoretical Chemistry Studies on 2 Cyclopentene 1 Acetaldehyde Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. rsc.org It offers a good balance between accuracy and computational cost, making it suitable for a variety of applications.

For 2-Cyclopentene-1-acetaldehyde, DFT calculations would be instrumental in several areas:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Reactivity Indices: Calculating properties like frontier molecular orbital (HOMO-LUMO) energies, which are crucial for predicting how the molecule will react with other chemical species. For instance, the analysis of these orbitals would indicate the likely sites for nucleophilic or electrophilic attack. Studies on other α,β-unsaturated aldehydes have successfully used DFT to understand their reactivity. rsc.org

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Reaction Mechanisms: Mapping the energy landscape of chemical reactions involving this compound, such as cycloadditions or nucleophilic additions to the carbonyl group. This would involve locating transition states and calculating activation energies, providing a detailed picture of the reaction pathway.

Table 1: Hypothetical DFT-Calculated Properties of this compound

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates susceptibility to electrophilic attack.
LUMO Energy -1.2 eV Indicates susceptibility to nucleophilic attack.

Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data in the theoretical model. aip.org These methods are generally more computationally expensive than DFT but can provide very accurate results.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be employed to:

Benchmark DFT Results: Provide a higher level of theory to validate the results obtained from more approximate methods like DFT.

Calculate Excited State Properties: Investigate the electronic transitions of the molecule, which is important for understanding its photochemistry. For example, ab initio methods could predict the energy of the n→π* and π→π* transitions, which are characteristic of unsaturated aldehydes.

Determine Accurate Thermochemical Data: Calculate precise values for the enthalpy of formation and Gibbs free energy, which are essential for understanding the molecule's stability and its role in chemical equilibria. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules.

For this compound, MD simulations would be particularly useful for:

Exploring Conformational Space: The cyclopentene (B43876) ring and the acetaldehyde (B116499) side chain have a degree of flexibility. MD simulations can explore the different possible conformations of the molecule and determine their relative populations at a given temperature. rsc.org This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Solvation Effects: By including solvent molecules in the simulation, MD can model how the presence of a solvent affects the conformational preferences and reactivity of this compound.

Understanding Intramolecular Dynamics: MD can reveal the vibrational motions of the molecule and how energy is transferred between different parts of the molecule.

Table 2: Potential Conformational States of this compound from MD Simulations

Conformation Dihedral Angle (C1-C2-Cα-Cβ) Relative Population
s-trans ~180° High

Note: This table represents a simplified, hypothetical outcome of a conformational analysis.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to interpret experimental spectra and confirm the structure of a compound. nih.gov

For this compound, computational methods could be used to predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their intensities, a theoretical IR and Raman spectrum can be generated. researchgate.net This can be compared with experimental spectra to identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the aldehyde and the C=C stretch of the cyclopentene ring.

Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule, as well as spin-spin coupling constants. This information is invaluable for assigning the peaks in an experimental NMR spectrum.

Electronic Spectra (UV-Vis): By calculating the energies of electronic transitions, the UV-Vis absorption spectrum can be predicted, helping to identify the chromophores within the molecule.

Computational Design and Optimization of Catalytic Systems

Computational chemistry plays a crucial role in the design and optimization of catalysts for chemical reactions. mdpi.com By understanding the reaction mechanism at a molecular level, catalysts can be designed to lower the activation energy and improve the selectivity of a desired reaction.

For reactions involving this compound, such as its synthesis or its conversion to other valuable chemicals, computational methods could be used to:

Screen Potential Catalysts: DFT calculations can be used to quickly evaluate the interaction of this compound with a range of potential catalysts, identifying promising candidates for further investigation. acs.org

Optimize Catalyst Structure: Once a promising catalyst is identified, computational methods can be used to fine-tune its structure to improve its performance. This could involve modifying ligands in a metal complex or changing the active site of an enzyme.

Understand Reaction Selectivity: In many reactions, multiple products can be formed. Computational studies can help to understand the factors that control the selectivity of a reaction and to design catalysts that favor the formation of the desired product. For example, in the hydrogenation of α,β-unsaturated aldehydes, computational studies can help design catalysts that selectively reduce the C=O bond or the C=C bond. acs.org

Biosynthesis and Chemoenzymatic Synthesis of Cyclopentene Containing Natural Products Analogous to 2 Cyclopentene 1 Acetaldehyde

Identification of Enzymatic Pathways for Cyclopentene (B43876) Ring Formation

While the direct biosynthetic pathway to 2-Cyclopentene-1-acetaldehyde is not extensively detailed in current literature, the formation of the core cyclopentene ring can be understood through analogous enzymatic transformations. Nature employs a variety of strategies to construct five-membered rings, often involving intramolecular cyclization reactions.

One notable example is the chemo-enzymatic cascade for the production of cyclopentene from oleic acid. nih.gov This multi-step process, engineered in E. coli, demonstrates the potential for enzymatic pathways to generate cyclopentene precursors. The cascade involves a series of enzymatic reactions including hydration, oxidation, hydrolysis, and decarboxylation to produce azelaic acid, which is then subjected to a ring-closing metathesis reaction catalyzed by a ruthenium catalyst to form cyclopentene. nih.gov

Key Enzymatic Steps in a Model Cyclopentene Synthesis Pathway:

StepReactionEnzyme/CatalystSubstrateProduct
1HydrationEngineered E. coliOleic acid10-hydroxystearic acid
2OxidationEngineered E. coli10-hydroxystearic acid10-oxostearic acid
3Baeyer–Villiger oxidationEngineered E. coli10-oxostearic acidDecyl nonanoate
4HydrolysisThermobifida fusca lipase (B570770) (TLL)Decyl nonanoateAzelaic acid
5Ring-closing metathesisRuthenium catalyst (Ru3)Azelaic acidCyclopentene

This table illustrates a multi-step chemo-enzymatic cascade for the synthesis of cyclopentene, a core structure in many natural products. nih.gov

Isoprenoid biosynthetic enzymes, such as terpene synthases, also provide insights into cyclopentene ring formation. These enzymes catalyze the cyclization of linear prenyl pyrophosphate substrates into a diverse array of cyclic structures, including those with five-membered rings, through carbocationic intermediates. nih.gov The formation of the cyclopentene ring in these pathways is often initiated by the ionization of the pyrophosphate group, followed by an intramolecular attack of a double bond onto the resulting carbocation.

Role of Aldehyde Intermediates in Natural Product Biosynthesis

Aldehydes are crucial intermediates in the biosynthesis of a vast array of natural products due to the high reactivity of their carbonyl group. asm.orgasm.org This reactivity allows for a variety of subsequent enzymatic transformations, including oxidations, reductions, and carbon-carbon bond formations, leading to the structural diversity observed in nature. sciepublish.com

In the context of compounds like this compound, the aldehyde functional group is a key handle for further molecular elaboration. Aldehyde intermediates can be generated through several enzymatic reactions, including the oxidation of primary alcohols by alcohol dehydrogenases or the cleavage of carbon-carbon bonds by lyases.

A well-studied example of a versatile aldehyde intermediate in the synthesis of natural products is Garner's aldehyde. beilstein-journals.orgnih.gov This chiral building block, derived from L-serine, has been instrumental in the asymmetric synthesis of numerous amino alcohol-containing natural products. nih.gov While not a cyclopentene-containing molecule itself, the principles of using a stable, chiral aldehyde intermediate for subsequent stereocontrolled reactions are directly applicable to the synthesis of complex molecules like derivatives of this compound. The aldehyde group in these intermediates readily undergoes nucleophilic additions, allowing for the introduction of new stereocenters with high control. beilstein-journals.org

Microbial engineering has also been employed to enhance the accumulation of aldehyde intermediates for the biosynthesis of valuable chemicals. asm.orgasm.org By modifying metabolic pathways and deleting competing reactions, researchers can create microbial strains that produce and accumulate specific aldehydes, which can then be used as precursors for the synthesis of more complex molecules. sciepublish.com

Chemoenzymatic Approaches for the Synthesis of Complex Cyclopentene Natural Product Analogues

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of traditional organic chemistry to create novel and efficient routes to complex molecules. mdpi.com This approach is particularly powerful for the synthesis of enantiomerically pure compounds and structurally diverse natural product analogues. nih.govuq.edu.au

The synthesis of prostaglandins, which feature a cyclopentane (B165970) or cyclopentene core, provides a classic example of the power of chemoenzymatic strategies. These syntheses often employ lipases for the kinetic resolution of racemic intermediates, establishing the key stereocenters that are crucial for their biological activity. nih.gov For instance, a key cyclopentenone intermediate can be resolved using a lipase to selectively acylate one enantiomer, allowing for the separation of the two and their subsequent elaboration into different prostaglandin (B15479496) analogues.

Examples of Enzymes Used in Chemoenzymatic Synthesis of Natural Product Analogues:

Enzyme ClassExample EnzymeApplicationReference
LipaseCandida antarctica lipase B (CALB)Kinetic resolution of alcohols and esters mdpi.com
OxidaseBaeyer-Villiger monooxygenaseAsymmetric oxidation of ketones to esters/lactones nih.gov
HydrolasePig liver esterase (PLE)Asymmetric hydrolysis of esters nih.gov
P450 monooxygenaseOxy enzymesOxidative cyclization in glycopeptide antibiotic biosynthesis uq.edu.au

This table highlights some common enzyme classes and their applications in the chemoenzymatic synthesis of complex natural products.

The synthesis of glycopeptide antibiotic analogues also showcases the potential of chemoenzymatic approaches. In this case, synthetic peptide precursors are subjected to a cascade of enzymatic cyclizations mediated by cytochrome P450 enzymes to install the complex, crosslinked architecture of the final natural product. uq.edu.au This strategy allows for the creation of novel antibiotic analogues by modifying the initial peptide sequence.

Bio-inspired Synthesis Strategies for this compound Derivatives

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules in the laboratory. rsc.orgnih.gov These approaches often involve cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.

For the synthesis of this compound derivatives, a bio-inspired approach might involve an intramolecular aldol (B89426) condensation. This type of reaction is a common strategy for forming five-membered rings in natural product biosynthesis. isca.me For example, a linear dialdehyde (B1249045) or keto-aldehyde precursor could be designed to undergo a stereoselective intramolecular aldol reaction to form the cyclopentene ring with the acetaldehyde (B116499) side chain already in place.

Another bio-inspired strategy could involve a Prins cyclization. This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by capture of the resulting carbocation by a nucleophile to form a ring. baranlab.org By carefully choosing the starting materials and reaction conditions, a Prins cyclization could be used to construct the substituted cyclopentene ring of this compound derivatives.

The development of these bio-inspired strategies often relies on a deep understanding of the proposed biosynthetic pathways of the target natural products. By studying how these molecules are assembled in nature, chemists can design more efficient and elegant synthetic routes in the laboratory.

2 Cyclopentene 1 Acetaldehyde As a Strategic Synthetic Building Block in Advanced Organic Synthesis

Applications in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast array of natural products and bioactive molecules. The inherent functionality of 2-cyclopentene-1-acetaldehyde and its derivatives makes it a powerful precursor for the stereocontrolled synthesis of these complex targets. The aldehyde group serves as a handle for carbon-carbon bond formation, while the double bond allows for various functionalization and ring-manipulation strategies.

A notable example is the use of a closely related analogue, (1R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde (α-campholenal), as a key building block in the synthesis of (+)-β-necrodol, a monoterpene alcohol component of the defense secretion of the red-lined carrion beetle. researchgate.net This synthesis showcases how the cyclopentene (B43876) acetaldehyde (B116499) framework can be elaborated to construct stereochemically rich cyclopentane derivatives. researchgate.net The aldehyde can be reduced to the corresponding alcohol, and the double bond can be epoxidized and rearranged to introduce further functionality, demonstrating the versatility of this scaffold. researchgate.net

The strategic importance of the cyclopentene core is evident in the synthesis of numerous other natural products. While direct total syntheses starting from the parent this compound are not extensively documented in isolation, the methodologies applied to cyclopentenone and other cyclopentene derivatives are directly translatable. acs.orgisca.me These five-membered carbocyclic frameworks are crucial intermediates in the synthesis of prostaglandins, iridoids like loganin, and triquinane sesquiterpenes such as hirsutene. isca.me The aldehyde functionality of this compound provides a direct entry point for chain extension and cyclization precursors necessary for these complex syntheses.

The table below summarizes representative natural products containing a cyclopentane/cyclopentene core, highlighting the synthetic strategies that could be initiated from a building block like this compound.

Natural Product ClassCore StructurePotential Synthetic Application of this compound
Prostaglandins Substituted CyclopentaneThe aldehyde allows for the introduction of the α-chain via olefination (e.g., Wittig or Horner-Wadsworth-Emmons reaction), while the cyclopentene ring serves as a template for installing stereocenters and the ω-chain.
Iridoids (e.g., Loganin) Fused Cyclopentane-PyraneThe aldehyde can be used in cyclization reactions to form the fused ring system. The double bond allows for controlled dihydroxylation or epoxidation to install required stereochemistry.
Triquinanes (e.g., Hirsutene) Fused Tricyclic CyclopentanesUsed as a precursor for intramolecular cyclization strategies, such as tandem radical cyclizations or transition-metal-catalyzed processes, to construct the polycyclic core.
Monoterpenes (e.g., β-Necrodol) Substituted CyclopentaneThe aldehyde is a handle for Wittig-type reactions to form exocyclic double bonds or can be reduced and further functionalized. researchgate.net

Scaffold Diversity and Molecular Complexity Generation

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small-molecule libraries for high-throughput screening and drug discovery. cam.ac.ukbeilstein-journals.org this compound is an ideal substrate for DOS due to its two distinct and chemoselectively addressable functional groups: the aldehyde and the alkene. This bifunctionality allows for the generation of significant molecular diversity from a single, simple starting material. cam.ac.ukcam.ac.uk

The generation of diversity can be achieved through several strategic approaches:

Appendage Diversity: The aldehyde and alkene can be reacted with different sets of building blocks to introduce varied R-groups around the stable cyclopentene core. cam.ac.uk

Functional Group Diversity: The inherent aldehyde and alkene can be transformed into a wide array of other functional groups (e.g., alcohols, carboxylic acids, amines, epoxides, diols), each offering new possibilities for interaction with biological targets. cam.ac.uk

Stereochemical Diversity: Asymmetric reactions targeting either the aldehyde (e.g., catalytic asymmetric additions) or the alkene (e.g., asymmetric dihydroxylation or epoxidation) can be employed to generate all possible stereoisomers, which is crucial for probing biological activity. cam.ac.uk

Skeletal Diversity: The cyclopentene ring itself can serve as a template for ring-expansion, ring-opening, or annulation reactions, leading to a variety of completely different molecular skeletons. cam.ac.uk

The following table illustrates how the distinct functional handles of this compound can be used to generate scaffold diversity.

Functional GroupReaction TypeResulting Structure/Functionality
Aldehyde Reductive AminationSecondary/Tertiary Amines
Wittig/HWE OlefinationSubstituted Alkenes, Dienes
Grignard/Organolithium AdditionSecondary Alcohols
Aldol (B89426) Condensationβ-Hydroxy Ketones, α,β-Unsaturated Ketones libretexts.org
Ugi/Passerini Reactionsα-Acylamino Amides, α-Acyloxy Amides nih.gov
Alkene EpoxidationEpoxides, 1,2-Diols
Dihydroxylation1,2-Diols
CyclopropanationBicyclo[3.1.0]hexane systems
Diels-Alder ReactionFused Bicyclic Systems
Ring-Closing Metathesis (with other alkenes)Fused/Spirocyclic Systems

By combining these transformations in a systematic or parallel fashion, large libraries of complex and diverse molecules can be rapidly assembled from this single, versatile building block, populating chemical space with novel structures for biological screening. mskcc.orgnih.govnih.gov

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgdoi.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. beilstein-journals.org The aldehyde functionality makes this compound an excellent component for a variety of well-established MCRs.

Its participation in these reactions allows for the direct incorporation of the cyclopentene moiety into highly functionalized, drug-like scaffolds. Key examples of MCRs where this compound can serve as the aldehyde component include:

The Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govslideshare.net Using this compound would yield complex peptide-like structures bearing the cyclopentene ring, a valuable motif in medicinal chemistry. researchgate.net

The Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.govnih.gov This provides a straightforward route to ester- and amide-containing molecules with the cyclopentene scaffold.

The Strecker Reaction: As the first described MCR, the Strecker reaction combines an aldehyde, an amine (or ammonia), and cyanide to produce α-amino nitriles, which are direct precursors to α-amino acids. nih.gov This would allow for the synthesis of novel amino acids containing a 2-cyclopentene-1-methyl side chain.

The Biginelli Reaction: While typically employing β-ketoesters, aldehydes, and urea/thiourea, variations of this reaction can utilize α,β-unsaturated aldehydes. The reactivity of the aldehyde in this compound makes it a potential substrate for Biginelli-type cyclocondensations to generate dihydropyrimidinones. baranlab.org

The utility of this compound as an MCR precursor is summarized in the table below.

Multicomponent ReactionOther ReactantsProduct Scaffold
Ugi Reaction Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Passerini Reaction Carboxylic Acid, Isocyanideα-Acyloxy Amide
Strecker Synthesis Amine, Cyanide Source (e.g., KCN)α-Amino Nitrile
Mannich Reaction Amine, Active Methylene Compoundβ-Amino Carbonyl Compound
Povarov Reaction Aniline, Activated AlkeneTetrahydroquinoline

By leveraging the power of MCRs, chemists can use this compound to rapidly access dense and complex molecular libraries, accelerating the hit-identification phase in drug discovery. beilstein-journals.org

Development of Novel Reagents and Methodologies Utilizing the Cyclopentene-Acetaldehyde Moiety

The unique structural arrangement of this compound not only makes it a useful building block but also a substrate for the development of novel synthetic methods, particularly in the field of asymmetric organocatalysis. nih.gov Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high enantioselectivity. nih.govmdpi.com

The aldehyde group can be reversibly converted into chiral nucleophilic enamines or electrophilic iminium ions using chiral secondary amine catalysts (e.g., proline derivatives). nih.gov This activation strategy opens up a plethora of asymmetric transformations:

Enamine Catalysis: The corresponding enamine can act as a nucleophile in reactions such as asymmetric Michael additions to nitro-olefins, alkylations, and additions to azodicarboxylates. This allows for the stereocontrolled formation of a new bond at the α-position to the original aldehyde group.

Iminium Ion Catalysis: The formation of a chiral iminium ion activates the cyclopentene double bond towards nucleophilic attack. unipd.it This strategy is widely used for the conjugate addition of nucleophiles (e.g., thiols, malonates, organometallics) to α,β-unsaturated aldehydes. Although this compound is not a conjugated system, the proximity of the double bond to the activated iminium ion could facilitate novel intramolecular cyclization or rearrangement pathways.

Furthermore, the cyclopentene ring itself can participate in unique transformations. For instance, methodologies like the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement, which can be rendered asymmetric via organocatalysis, highlight the development of powerful reactions for constructing substituted cyclopentenes. researchgate.net While the substrate for this specific rearrangement is a vinylcyclopropyl)acetaldehyde, it demonstrates how the combination of an aldehyde and a strained ring system can be exploited in novel catalytic cycles. The reactivity of this compound makes it an excellent candidate for exploring similar transition metal- or organocatalyzed rearrangement and annulation strategies. nih.gov

The development of such methodologies expands the synthetic chemist's toolkit, providing new ways to construct stereochemically complex five-membered rings, which are of high value in pharmaceutical and materials science.

Catalysis TypeCatalyst ExampleActivation ModePotential Transformation
Enamine Catalysis Proline / Prolinol EthersForms a nucleophilic enamineAsymmetric α-functionalization (alkylation, amination, etc.)
Iminium Catalysis MacMillan CatalystsForms an electrophilic iminium ionAsymmetric epoxidation, Diels-Alder reactions, conjugate additions
N-Heterocyclic Carbene (NHC) Catalysis Thiazolium SaltsForms Breslow intermediate / HomoenolateUmpolung reactions, annulations to form new rings
Transition Metal Catalysis Palladium, Rhodium, Gold Complexesπ-allyl complex formation, C-H activationAllylic substitution, cycloisomerization, hydroformylation

Advanced Analytical Characterization in 2 Cyclopentene 1 Acetaldehyde Research

High-Resolution Mass Spectrometry for Isomer Differentiation and Structure Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-Cyclopentene-1-acetaldehyde. It provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule. researchgate.net This capability is critical for confirming the molecular formula and distinguishing the target compound from isobaric interferences.

In the context of isomer differentiation, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), offers powerful capabilities. nih.govnih.gov While isomers have the same elemental composition and thus the same exact mass, they can often be distinguished by their unique fragmentation patterns upon collision-induced dissociation (CID). mdpi.com By carefully analyzing the masses and relative abundances of the fragment ions, structural isomers of this compound can be differentiated. Furthermore, techniques like energy-resolved mass spectrometry (ERMS) can reveal distinct fragmentation profiles for isomers by varying the collision energy, providing an additional layer of confidence in their identification. mdpi.com

Recent advancements have seen the integration of HRMS with other techniques, such as liquid chromatography (LC) and in-source derivatization, to further enhance isomer differentiation. nih.gov This approach allows for the separation of isomers chromatographically before they are introduced into the mass spectrometer, simplifying the resulting mass spectra and facilitating clearer identification.

Table 1: Applications of High-Resolution Mass Spectrometry in Compound Analysis
TechniqueApplicationKey AdvantagesReference
HRMSElemental Composition DeterminationHigh mass accuracy for confident molecular formula assignment. researchgate.net
HRMS/MS (CID)Isomer DifferentiationUnique fragmentation patterns for structural isomers. mdpi.com
ERMSEnhanced Isomer DiscriminationDistinct fragmentation profiles at varying collision energies. mdpi.com
LC-HRMSComplex Mixture AnalysisChromatographic separation prior to mass analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the structural elucidation of organic molecules, including the stereochemical assignment of this compound. magritek.comnih.gov It provides detailed information about the chemical environment of individual atoms and the connectivity between them.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of this compound. emory.edumiami.edu Chemical shifts provide information about the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal the number and proximity of neighboring protons.

Two-dimensional (2D) NMR experiments provide significantly more detailed structural information by correlating signals from different nuclei. harvard.edudandelon.com Key 2D NMR techniques and their applications include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule. wordpress.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is crucial for piecing together the molecular structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. nih.gov

Through the combined analysis of these 1D and 2D NMR spectra, a complete and unambiguous assignment of the structure and stereochemistry of this compound can be achieved. nih.govresearchgate.net

Table 2: Common NMR Techniques for Structural Elucidation
NMR ExperimentInformation ProvidedApplication in this compound Analysis
¹H NMRProton chemical environments and scalar couplings.Identification of different types of protons and their connectivity.
¹³C NMRCarbon chemical environments.Determination of the number and types of carbon atoms.
COSY¹H-¹H scalar coupling networks.Mapping the proton connectivity within the molecule.
HSQC/HMQCDirect ¹H-¹³C correlations.Assigning protons to their directly attached carbons.
HMBCLong-range ¹H-¹³C correlations (2-3 bonds).Establishing the overall carbon skeleton and connectivity of functional groups.
NOESYThrough-space ¹H-¹H correlations.Determining stereochemistry and conformational preferences.

Isotopic labeling is a powerful technique used in conjunction with NMR spectroscopy to simplify complex spectra and to probe specific structural or dynamic features of a molecule. nih.govnih.gov In the context of this compound research, isotopic labeling can be employed to:

Simplify Spectra: By selectively replacing ¹H with ²H (deuterium) or ¹²C with ¹³C at specific positions, the complexity of the NMR spectra can be significantly reduced. scispace.com This is particularly useful for resolving overlapping signals in crowded spectral regions.

Aid in Resonance Assignment: The introduction of an isotopic label at a known position provides a clear marker in the NMR spectrum, facilitating the assignment of signals to specific atoms in the molecule.

Probe Reaction Mechanisms and Biosynthetic Pathways: By using isotopically labeled precursors, the fate of specific atoms during a chemical reaction or a biosynthetic process can be traced, providing valuable mechanistic insights. springernature.com

Study Molecular Dynamics: Isotopic labeling can be used to probe dynamic processes such as conformational changes or intermolecular interactions. researchgate.net

Commonly used stable isotopes in these studies include ²H, ¹³C, and ¹⁵N. nih.gov The choice of isotope and the labeling strategy depends on the specific research question being addressed.

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are essential for the separation and analysis of this compound from complex mixtures, such as reaction products or natural extracts. nih.gov These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govshimadzu.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification.

The NIST Chemistry WebBook provides mass spectral and gas chromatography data for a related compound, 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (R)-, which can serve as a reference for the analysis of this compound. nist.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater resolving power for extremely complex mixtures, significantly improving peak capacity and sensitivity. mdpi.comucdavis.edumdpi.com

Liquid chromatography (LC) is a versatile separation technique that is particularly useful for the analysis of less volatile or thermally labile compounds. core.ac.uk High-performance liquid chromatography (HPLC) is a common LC technique used for the separation, identification, and quantification of aldehydes. nih.govresearchgate.netnih.gov

For the analysis of aldehydes like this compound, a derivatization step is often employed to enhance their detection by UV-Vis or fluorescence detectors. sci-hub.se A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable, colored hydrazone derivative that can be readily analyzed by LC. nih.govnih.gov The coupling of LC with mass spectrometry (LC-MS) provides both separation and mass spectral information, offering a powerful tool for the analysis of complex mixtures containing this compound. mmu.ac.uknih.gov

Table 3: Chromatographic Techniques for Aldehyde Analysis
TechniquePrincipleApplication for this compoundReference
GC-MSSeparation based on volatility and polarity, followed by mass analysis.Analysis of volatile and semi-volatile aldehydes in complex mixtures. nih.govshimadzu.com
GCxGC-TOF-MSTwo-dimensional gas chromatography for enhanced separation.High-resolution analysis of very complex samples. mdpi.comucdavis.edumdpi.com
HPLCSeparation based on partitioning between a liquid mobile phase and a solid stationary phase.Analysis of less volatile or thermally unstable aldehydes. nih.govresearchgate.netnih.gov
LC-MSCombines the separation power of LC with the detection capabilities of MS.Sensitive and selective analysis of aldehydes in complex matrices. mmu.ac.uknih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of this compound. These methods provide critical insights into the molecule's functional groups and its complex conformational landscape, which arises from the flexibility of the five-membered ring.

Functional Group Characterization

The infrared and Raman spectra of this compound are dominated by features corresponding to its key functional groups: the aldehyde, the carbon-carbon double bond, and the cyclopentene (B43876) ring structure.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. For saturated aliphatic aldehydes, this band typically appears around 1730 cm⁻¹. However, in this compound, the carbonyl group is conjugated with the C=C double bond of the cyclopentene ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency. Consequently, the C=O stretch for this α,β-unsaturated aldehyde is expected to appear at a lower wavenumber, typically in the range of 1705-1685 cm⁻¹. libretexts.orgopenstax.org

Another diagnostic feature for the aldehyde group is the C-H stretching vibration of the aldehyde proton (the hydrogen attached to the carbonyl carbon). This typically gives rise to two weak to medium absorption bands in the IR spectrum, one near 2850-2800 cm⁻¹ and another, often more distinct, near 2750-2700 cm⁻¹. libretexts.orglibretexts.org The presence of this second band is a strong indicator of an aldehyde functional group. libretexts.org

The C=C double bond within the cyclopentene ring also produces a characteristic stretching vibration. This absorption is typically observed in the 1650-1640 cm⁻¹ region in the IR spectrum. The intensity of this band can be variable. In the Raman spectrum, the C=C stretching vibration is often a strong and sharp signal, making Raman spectroscopy particularly useful for its identification.

The remainder of the spectrum contains a wealth of structural information. The regions for C-H stretching vibrations (both sp²-hybridized carbons of the double bond and sp³-hybridized carbons of the ring and acetaldehyde (B116499) side chain) are found between 3100 and 2850 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, contains a complex series of bands corresponding to C-H bending, C-C stretching, and skeletal vibrations of the cyclopentene ring.

The following table summarizes the expected characteristic vibrational frequencies for the primary functional groups in this compound.

Functional GroupVibration TypeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aldehyde (C-H)Stretch~2720 and ~2820Weak to MediumMedium
Aldehyde (C=O)Stretch1705 - 1685StrongMedium to Strong
Alkene (C=C)Stretch1650 - 1640Medium to WeakStrong
Alkene (=C-H)Stretch3100 - 3000MediumMedium
Alkane (C-H)Stretch3000 - 2850StrongStrong
Alkane (CH₂)Bend (Scissoring)~1465MediumMedium

Conformational Studies

The five-membered cyclopentene ring is not planar and exhibits significant flexibility, a phenomenon known as pseudorotation. biomedres.us This results in the molecule existing as a dynamic equilibrium of multiple conformers. For cyclopentane (B165970) derivatives, these conformers are typically described as "bent" or "twist" forms. researchgate.net In the case of this compound, the conformational possibilities are further complicated by the orientation of the acetaldehyde side chain relative to the ring.

Vibrational spectroscopy, particularly in the far-infrared and low-frequency Raman regions, is exceptionally sensitive to these subtle conformational differences. The large-amplitude, low-frequency motions, such as ring-puckering and ring-twisting, are key to understanding the molecule's conformational energy landscape. researchgate.netnih.gov

Studies on analogous molecules, such as 2-cyclopenten-1-one (B42074) ethylene (B1197577) ketal, have successfully used low-frequency Raman spectroscopy combined with density functional theory (DFT) calculations to map the potential energy surface related to these ring motions. researchgate.netnih.gov These investigations show that different conformers can be separated by relatively small energy barriers, and the vibrational spectra reveal transitions between the energy levels within the potential wells of these conformers. nih.gov For instance, the ring-puckering and twisting motions in related bicyclic molecules have been observed in the Raman spectra at frequencies below 300 cm⁻¹. researchgate.net

The table below outlines the types of low-frequency vibrational modes relevant to the conformational analysis of the cyclopentene ring.

Conformational MotionVibration TypeTypical Frequency Range (cm⁻¹)Spectroscopic Technique
Ring PuckeringSkeletal Bend< 300Raman, Far-IR
Ring TwistingSkeletal Twist< 300Raman, Far-IR
Side-chain TorsionTorsional< 200Raman, Far-IR

Structure Reactivity and Structure Selectivity Relationships in 2 Cyclopentene 1 Acetaldehyde Chemistry

Impact of Substituent Effects on Aldehyde Reactivity

The reactivity of the aldehyde functional group in 2-cyclopentene-1-acetaldehyde is significantly influenced by the electronic and steric nature of substituents on the cyclopentene (B43876) ring. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org However, the specific substitution pattern on the cyclopentene moiety can either enhance or diminish this inherent reactivity.

Electron-donating groups attached to the cyclopentene ring, particularly at the double bond, can decrease the electrophilicity of the carbonyl carbon. By donating electron density into the π-system, these groups can partially offset the positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups would be expected to enhance the aldehyde's reactivity by further polarizing the carbon-oxygen double bond and increasing the positive character of the carbonyl carbon.

Steric hindrance also plays a crucial role. Bulky substituents near the acetaldehyde (B116499) side chain can impede the approach of nucleophiles to the electrophilic carbonyl carbon, thereby slowing down the reaction rate. The position of the substituent on the five-membered ring is critical; substituents at the C1 and C2 positions will have a more pronounced steric effect compared to those at C3 and C4.

To illustrate these principles, the following table provides a qualitative prediction of the relative reactivity of substituted this compound derivatives towards a generic nucleophile.

Substituent at C2Electronic EffectSteric EffectPredicted Relative Reactivity
-H (unsubstituted)NeutralMinimalBaseline
-CH3Electron-donatingModerateDecreased
-ClElectron-withdrawingModerateIncreased
-C(CH3)3Electron-donatingHighSignificantly Decreased
-NO2Electron-withdrawingModerateSignificantly Increased

This table is illustrative and actual reaction rates would depend on the specific nucleophile, solvent, and reaction conditions.

Conformational Analysis and its Influence on Reaction Outcomes

The three-dimensional shape, or conformation, of this compound is a key determinant of its reactivity and the stereoselectivity of its reactions. The molecule is not static; it exists as an equilibrium of different conformers arising from the puckering of the cyclopentene ring and the rotation around the single bond connecting the ring to the acetaldehyde group.

The cyclopentene ring itself adopts a non-planar, puckered conformation, often described as an "envelope" or "twist" conformation, to relieve ring strain. The acetaldehyde side chain can then orient itself in various positions relative to the ring. Computational studies on the closely related 2-cyclopenten-1-ol (B1584729) have shown the existence of multiple stable conformers with distinct energies. mdpi.com A similar conformational landscape is expected for this compound.

The specific conformation that undergoes a reaction can have a profound impact on the stereochemical outcome. The accessibility of the two faces (Re and Si faces) of the trigonal planar carbonyl carbon to an incoming nucleophile can be different in various conformers. libretexts.org The predominant reaction pathway will likely proceed through the most stable and reactive conformer, or a transition state that is easily accessible from it.

Conformer TypeKey Dihedral Angle (C2-C1-CH-O)Relative Energy (Illustrative)Accessibility of Carbonyl Faces
A~0° (syn-periplanar)LowPotentially different due to ring puckering
B~120° (syn-clinal)LowerMay favor attack from one face
C~180° (anti-periplanar)HigherSterically more open, but higher energy

This table presents a simplified model. The actual conformational equilibrium and energy differences would require detailed computational analysis.

Stereochemical Control in Reactions Involving the Cyclopentene-Acetaldehyde Framework

When a nucleophile adds to the carbonyl group of this compound, a new chiral center is created at the former carbonyl carbon, which changes from sp² to sp³ hybridization. libretexts.org The stereochemical outcome of such reactions, i.e., which stereoisomer is formed preferentially, is a critical aspect of its chemistry.

The stereoselectivity of nucleophilic additions to aldehydes is often rationalized using models such as the Felkin-Anh model. This model predicts the preferred trajectory of nucleophilic attack by considering the steric and electronic properties of the substituents on the carbon atom adjacent to the carbonyl group. In the case of this compound, the substituents are the hydrogen atom, the cyclopentene ring itself, and any other groups attached to the ring.

According to the Felkin-Anh model, the nucleophile will preferentially attack the carbonyl carbon from the side opposite to the largest substituent to minimize steric interactions. The conformation of the cyclopentene ring and the orientation of the acetaldehyde side chain will dictate which group is effectively the "largest." For instance, if a particular conformation places a bulky substituent on the ring in proximity to the reaction center, it will direct the incoming nucleophile to the opposite face.

The following table illustrates the predicted major diastereomer based on the Felkin-Anh model for a hypothetical nucleophilic addition to a substituted this compound.

Substituent at C1NucleophilePredicted Major DiastereomerRationale
-HCH3MgBrRacemic mixture (if no other chiral centers)No significant steric bias from C1
-CH3 (with R-stereochemistry)LiAlH4(R,R)-alcoholNucleophile attacks from the face opposite the bulky methyl group
-Ph (with S-stereochemistry)n-BuLi(S,S)-alcoholNucleophile attacks from the face opposite the bulky phenyl group

This table is for illustrative purposes. The actual diastereoselectivity can be influenced by factors such as the nature of the nucleophile, solvent, and temperature.

Derivatization Strategies for Tailored Reactivity and Selectivity

The reactivity and selectivity of this compound can be strategically modified through derivatization of the aldehyde functional group. These modifications can serve to protect the aldehyde during other transformations or to alter its electronic and steric properties to achieve a desired reaction outcome.

One common strategy is the conversion of the aldehyde to an acetal (B89532) or ketal. libretexts.org Reacting this compound with an alcohol in the presence of an acid catalyst will form a hemiacetal, which can then react with another equivalent of alcohol to form a stable acetal. libretexts.org Acetals are significantly less reactive towards nucleophiles and are often used as protecting groups. libretexts.org The acetal can be readily converted back to the aldehyde under acidic aqueous conditions.

Another useful derivatization is the formation of imines or enamines. msu.edu Reaction with a primary amine yields an imine, while reaction with a secondary amine forms an enamine. msu.edu These derivatives can exhibit different reactivity patterns compared to the parent aldehyde. For instance, the carbon atom of the C=N bond in an imine is still electrophilic, but its reactivity can be tuned by the substituent on the nitrogen atom. Enamines, on the other hand, are nucleophilic at the α-carbon and can participate in a variety of carbon-carbon bond-forming reactions.

The choice of derivatizing agent can also be used to introduce a chiral auxiliary, which can be used to control the stereochemistry of subsequent reactions. This is a powerful strategy for asymmetric synthesis.

DerivativeReagentsKey FeaturesApplication
AcetalR'OH, H+Protects the aldehyde from nucleophilesMulti-step synthesis where aldehyde needs to be preserved
ImineR'NH2Modulates electrophilicity of the carbonyl carbonSynthesis of substituted amines
EnamineR'2NHCreates a nucleophilic α-carbonAldol-type reactions and alkylations
Chiral OxazolidinoneChiral amino alcoholIntroduces a chiral auxiliaryAsymmetric synthesis

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-Cyclopentene-1-acetaldehyde in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclopentene derivatives as precursors, with acetaldehyde moieties introduced via aldol condensation or Michael addition. Key steps include:

  • Precursor preparation : Use cyclopentene derivatives (e.g., 2-cyclopenten-1-one) as starting materials .
  • Reaction optimization : Adjust catalysts (e.g., Lewis acids) and solvents (e.g., anhydrous THF) to enhance yield .
  • Purification : Column chromatography or distillation under reduced pressure to isolate the compound .
    • Validation : Ensure reproducibility by documenting reaction conditions (temperature, time, stoichiometry) and comparing spectral data with NIST standards .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR peaks to verify carbonyl and cyclopentene proton environments .
  • Mass spectrometry : Compare fragmentation patterns with NIST reference data (e.g., m/z values for molecular ions and key fragments) .
  • Chromatographic purity : HPLC or GC-MS to confirm >95% purity, with retention times matched to standards .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Protective equipment : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational and experimental data discrepancies in this compound’s reactivity be resolved?

  • Methodological Answer :

  • Iterative validation : Compare DFT-calculated reaction pathways (e.g., activation energies) with kinetic experiments (e.g., Arrhenius plots) .
  • Error analysis : Identify systemic biases (e.g., solvent effects in simulations) and recalibrate models using experimental benchmarks .
  • Collaborative review : Engage peer researchers to cross-validate interpretations of spectral or mechanistic data .

Q. What experimental designs are suitable for probing stereochemical outcomes in cyclopentene-acetaldehyde derivatives?

  • Methodological Answer :

  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • Circular dichroism (CD) : Assign absolute configurations by correlating CD spectra with computational predictions .
  • Kinetic resolution : Monitor stereoselectivity via time-dependent product ratios in asymmetric catalysis trials .

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives?

  • Methodological Answer :

  • Protocol standardization : Document all variables (e.g., solvent batch, humidity) in supplemental materials .
  • Statistical rigor : Use triplicate trials and report mean ± standard deviation for yields .
  • Independent replication : Collaborate with external labs to verify synthetic routes .

Q. What methodologies are effective for studying the kinetic behavior of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Stopped-flow spectroscopy : Measure reaction rates under varying temperatures and pressures .
  • Isothermal calorimetry : Quantify enthalpy changes to infer transition states .
  • Computational docking : Map diene-dienophile interactions using molecular dynamics simulations .

Data Presentation Guidelines

  • Spectroscopic validation : Cross-reference experimental spectra with NIST Chemistry WebBook entries (e.g., IR peaks at 1700–1750 cm1^{-1} for carbonyl groups) .
  • Experimental reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthetic procedures and characterization data .
  • Ethical reporting : Disclose conflicts of interest and funding sources per academic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.